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Compound of Interest

2-(3-Bromophenyl)-2-methyl-1,3-
Compound Name:
dioxolane

Cat. No.: B503158

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential applications of 2-(3-Bromophenyl)-2-methyl-1,3-
dioxolane. This compound serves as a valuable building block in organic synthesis and
medicinal chemistry.

Physicochemical and Spectroscopic Data

The properties of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane are summarized in the tables
below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties
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Property

Value

CAS Number

39172-32-2[1]

Molecular Formula

C10H11BrO2[2][3]

Molecular Weight 243.10 g/mol [2][4]

Not explicitly stated, likely a liquid or low-melting
Appearance .

solid

Not explicitly stated for the title compound. For
Boiling Point the related 2-(3-Bromophenyl)-1,3-dioxolane:

132-133 °C at 8 mmHg.[5]

Not explicitly stated for the title compound. For
Density the related 2-(3-Bromophenyl)-1,3-dioxolane:

1.514 g/mL at 25 °C.[5]

Refractive Index

Not explicitly stated for the title compound. For
the related 2-(3-Bromophenyl)-1,3-dioxolane:
n20/D 1.563.[5]

Solubility

No quantitative data available. Generally soluble

in organic solvents.

Table 2: Spectroscopic Data
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Technique Data

Spectral data is available from commercial
1H NMR suppliers but specific shifts are not detailed in

the provided search results.[1]

Spectral data is available from commercial
13C NMR suppliers but specific shifts are not detailed in

the provided search results.[1]

Expected molecular ion peaks (M+) at m/z 242
and 244 (due to bromine isotopes). GC-MS data

Mass Spectrometry (MS) for the isomeric 2-(4-Bromophenyl)-2-methyl-
1,3-dioxolane shows top peaks at m/z 227 and
229.[4]

Spectral data is available from commercial
Infrared (IR) Spectroscopy suppliers but specific wavenumbers are not

detailed in the provided search results.[1]

Synthesis Protocol

The most common method for the synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is
the acid-catalyzed reaction of 3'-bromoacetophenone with ethylene glycol. This reaction
involves the formation of a cyclic ketal.

Experimental Protocol: Synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
o Materials:

o 3'-Bromoacetophenone

[¢]

Ethylene glycol

[¢]

p-Toluenesulfonic acid (catalyst)

o

Toluene (solvent)

Saturated sodium bicarbonate solution

o
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o Brine

o Anhydrous magnesium sulfate

e Procedure:

o To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,
add 3'-bromoacetophenone (1 equivalent), ethylene glycol (1.5 equivalents), and a
catalytic amount of p-toluenesulfonic acid.

o Add a sufficient amount of toluene to dissolve the reactants.

o Heat the mixture to reflux and continuously remove the water formed during the reaction
using the Dean-Stark trap.

o Monitor the reaction progress by thin-layer chromatography (TLC) until the starting
material is consumed.

o Allow the reaction mixture to cool to room temperature.

o Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude product.

o Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield pure 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.
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Synthesis and Purification Workflow

Reactants Catalyst Solvent
(3'-Bromoacetophenone, Ethylene Glycol) (p-Toluenesulfonic acid) (Toluene)

Reaction
(Reflux with Dean-Stark)

Work-up
(Washing and Extraction)

Drying and Concentration

Purification

(Distillation or Chromatography)

Pure Product
(2-(3-Bromophenyl)-2-methyl-1,3-dioxolane)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane.

Reactivity and Potential Applications

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is a stable compound under normal conditions.
The presence of the bromo-substituent on the phenyl ring allows for a variety of palladium-
catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile
intermediate for the synthesis of more complex molecules. The dioxolane group serves as a
protecting group for the ketone functionality, which can be deprotected under acidic conditions.
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In the context of drug development, dioxolane derivatives have been investigated for various
therapeutic applications. For instance, some 1,3-dioxolane derivatives have been synthesized
and evaluated as modulators of multidrug resistance (MDR) in cancer cells.[6] The
overexpression of P-glycoprotein (P-gp) is a major factor in MDR, and certain dioxolane-
containing compounds have shown the ability to reverse this resistance. While the specific
activity of 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane has not been reported, its structural
motif suggests it could be a useful scaffold for the design and synthesis of novel MDR
modulators or other biologically active compounds.

Application in Medicinal Chemistry

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane
(Building Block)
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(e.g., Cross-Coupling Reactions)

Library of Derivatives
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(e.g., MDR Modulation Assay)
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Caption: Role as a building block in drug discovery.
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Safety and Handling

While specific toxicity data for 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane is not readily
available, related compounds are known to cause skin and eye irritation. It is recommended to
handle this chemical with appropriate personal protective equipment (PPE), including safety
goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected
area with copious amounts of water. For detailed safety information, refer to the Safety Data
Sheet (SDS) provided by the supplier. The toxicological properties have not been thoroughly
investigated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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